2-methyl-4-[3-({4-[(methylthio)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol
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Description
2-methyl-4-[3-({4-[(methylthio)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol is a useful research compound. Its molecular formula is C19H29NO2S and its molecular weight is 335.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.19190034 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalyst Activation and Chemical Synthesis
The compound serves as a precursor in the synthesis of bicyclic compounds through tandem ring-closing metathesis and radical cyclization, demonstrating its utility in creating complex chemical structures for various applications, including pharmaceuticals and materials science (D. Clive & Hua Cheng, 2001).
Neuroprotection and NMDA Antagonism
It has been linked to neuroprotective properties, specifically as a potent and selective N-methyl-D-aspartate (NMDA) antagonist. This application is crucial for developing treatments for neurodegenerative diseases, emphasizing the compound's potential in creating new therapeutic agents (B. Chenard et al., 1995).
Organic Synthesis Enhancements
The compound's derivatives have been studied for their roles in facilitating electrophilic substitution reactions and demonstrating the versatility of sulfur-stabilized carbanions in organic synthesis. This underscores its importance in the development of new synthetic methodologies and the production of various organic compounds (C. Birk & J. Voss, 1996).
Organometallic Chemistry
In organometallic chemistry, derivatives of the compound have been used to activate catalysts with Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes. This application is significant for catalysis, including transfer hydrogenation and oxidation reactions, showcasing the compound's utility in enhancing catalytic efficiency and broadening the scope of chemical transformations (Fariha Saleem et al., 2014).
Intermediate for Pharmaceutical Synthesis
It acts as an important intermediate in the synthesis of pharmaceuticals, exemplified by its use in producing Repaglinide, an oral medication for diabetes. This highlights the compound's role in the pharmaceutical industry for the development and manufacture of therapeutic agents (H. Liu et al., 2011).
Properties
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-[4-(methylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2S/c1-19(2,22)10-7-15-5-4-6-17(13-15)18(21)20-11-8-16(9-12-20)14-23-3/h4-6,13,16,22H,7-12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFDSYAZXCVLAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CSC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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